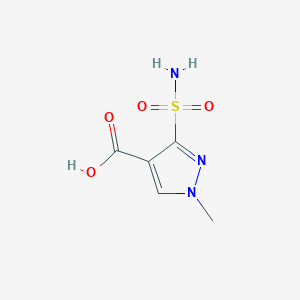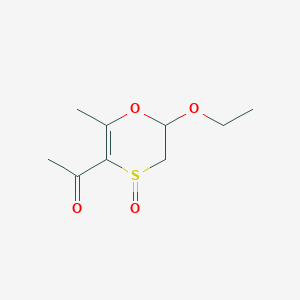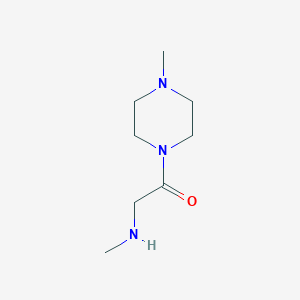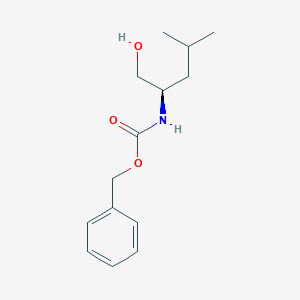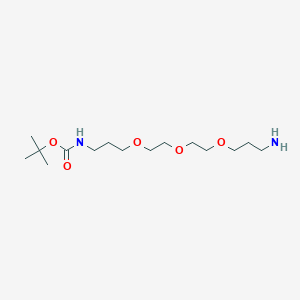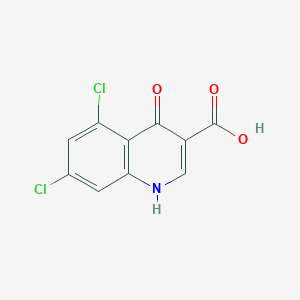
5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid
説明
5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid, also known as DCQA, is a chemical compound that has been widely used in scientific research. It is a derivative of quinoline and has been studied for its potential applications in various fields such as medicine, pharmacology, and biochemistry.
科学的研究の応用
Hydrogen-Bonded Structures in Proton-Transfer Compounds :
- The study by Smith, Wermuth, and White (2008) focuses on hydrogen-bonded structures in compounds of dichlorophthalic acid with hydroxyquinoline and aminoquinoline, demonstrating the utility of hydrogen phthalate anions and quinoline cations in forming low-dimensional hydrogen-bonded structures (Smith, Wermuth, & White, 2008).
Photolabile Protecting Groups for Carboxylic Acids :
- Fedoryak and Dore (2002) describe the synthesis and photochemistry of a photolabile protecting group based on bromo-hydroxyquinoline, demonstrating its greater efficiency and suitability for in vivo use compared to other groups (Fedoryak & Dore, 2002).
Antagonism of NMDA Receptor :
- Research by Carling et al. (1992) explores 2-Carboxytetrahydroquinoline derivatives as antagonists of the glycine site on the NMDA receptor, revealing insights into the stereochemical requirements for antagonism (Carling et al., 1992).
Control of Vibriosis in Turbot :
- Austin, Johnson, and Alderman (1982) evaluate the effectiveness of substituted quinolines, including 5,7-dichloro-8-hydroxyquinoline, for controlling vibriosis in turbot, demonstrating their rapid bacterial inactivation and disease control in fish (Austin, Johnson, & Alderman, 1982).
Antioxidative/Prooxidative Effects on Erythrocytes :
- Liu, Han, Lin, and Luo (2002) investigate the relationship between the structure of 4-hydroxyquinoline derivatives and their antioxidative effects against erythrocyte hemolysis, revealing insights into the distributive status of these chemicals (Liu, Han, Lin, & Luo, 2002).
Colorimetric Reagent for Ruthenium :
- Breckenridge and Singer (1947) explore the use of 5-hydroxyquinoline-8-carboxylic acid as a colorimetric reagent for ruthenium detection, establishing a transmission curve for color development (Breckenridge & Singer, 1947).
Acid-Base and Distribution Equilibria in Micellar Media :
- Beltrán et al. (1993) study the acid-base equilibria of 5,7-dichloro-2-methyl-8-hydroxyquinoline in micellar solutions, providing insights into the extraction constants of the neutral species and ion-pair formation (Beltrán et al., 1993).
Safety and Hazards
特性
IUPAC Name |
5,7-dichloro-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO3/c11-4-1-6(12)8-7(2-4)13-3-5(9(8)14)10(15)16/h1-3H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBOCPZCSPMQBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C(C2=O)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073121 | |
| Record name | 3-Quinolinecarboxylic acid, 5,7-dichloro-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
171850-30-9 | |
| Record name | 5,7-Dichloro-4-hydroxy-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171850-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Quinolinecarboxylic acid, 5,7-dichloro-4-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171850309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Quinolinecarboxylic acid, 5,7-dichloro-4-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Quinolinecarboxylic acid, 5,7-dichloro-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.956 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid interact with the inhibitory glycine receptor?
A1: this compound acts as an antagonist of the GlyR, meaning it inhibits the receptor's function. Research indicates that this compound exhibits a mixed mode of inhibition on the GlyR alpha 1 subunit. It demonstrates both high-affinity competitive antagonism and low-affinity non-competitive antagonism. [] This suggests that it can bind to the receptor at the same site as the natural agonist, glycine (competitive), but also interacts with the receptor at a different site to exert its inhibitory effect (non-competitive). []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




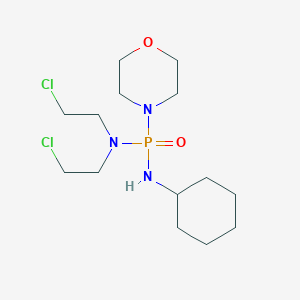


![N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide](/img/structure/B61137.png)
